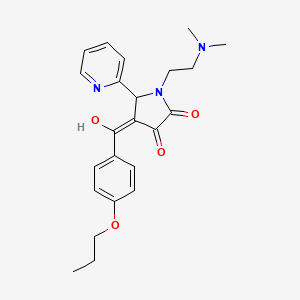
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, also referred to as Y070-3710, is a complex organic compound belonging to the class of pyrrol-2(5H)-ones. This compound has garnered attention due to its potential biological activities, particularly in the areas of immunology and inflammation.
Chemical Structure and Properties
The molecular formula for this compound is C27H34N2O7, with a molecular weight of approximately 466.57 g/mol. The structure features a pyrrole ring substituted with various functional groups, including a dimethylaminoethyl group and a propoxybenzoyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H34N2O7 |
| Molecular Weight | 466.57 g/mol |
| IUPAC Name | 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one |
| SMILES | CC(C)NCC(C)(C)C(=O)C1=CC=CC=C1C(=O)O |
Biological Activity
Research indicates that compounds within this chemical class exhibit significant biological activities, particularly as antagonists for formyl peptide receptors (FPRs). FPRs play a crucial role in mediating inflammatory responses and are implicated in various diseases.
The proposed mechanism of action involves the inhibition of FPR-mediated signaling pathways in immune cells. This inhibition can lead to reduced neutrophil activation and migration, which is beneficial in treating inflammatory diseases such as rheumatoid arthritis and asthma.
Case Studies and Research Findings
Several studies have highlighted the biological activity of Y070-3710:
- FPR Antagonism : A study demonstrated that Y070-3710 effectively competes with labeled ligands for binding to FPRs, indicating its potential as a specific antagonist that does not affect other receptors like FPR2 or FPR3.
- Anti-inflammatory Effects : In vitro studies showed that treatment with Y070-3710 resulted in decreased production of pro-inflammatory cytokines in activated human neutrophils, suggesting its role in modulating inflammatory responses .
- Synthesis and Derivatives : Various synthetic approaches have been developed to create derivatives of Y070-3710. These derivatives have been evaluated for enhanced biological activity, with some showing improved efficacy in inhibiting FPR-mediated pathways.
Comparative Analysis
A comparison with structurally similar compounds illustrates the unique properties of Y070-3710:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 4-benzoyl-3-hydroxy-5-phenyloctahydropyrrolo[1,2-a]pyrazine | Benzoyl and hydroxy groups | Antagonist of FPRs | More complex ring structure |
| 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one | Dimethylamino propyl group | Similar FPR antagonism | Different alkyl chain length |
| 4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one | Dimethoxy substitution | Potential anti-inflammatory effects | Variations in methoxy groups |
属性
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-4-15-30-17-10-8-16(9-11-17)21(27)19-20(18-7-5-6-12-24-18)26(14-13-25(2)3)23(29)22(19)28/h5-12,20,27H,4,13-15H2,1-3H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTNSRXTENYKNZ-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













